molecular formula C12H10BrClFN3O B15009832 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B15009832
M. Wt: 346.58 g/mol
InChI Key: IQRXJRNWSVIZOW-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then brominated to introduce the bromine atom at the 4-position of the pyrazole ring . The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • This compound analogs
  • Other halogenated pyrazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10BrClFN3O

Molecular Weight

346.58 g/mol

IUPAC Name

4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrClFN3O/c1-2-18-6-8(13)11(17-18)12(19)16-7-3-4-10(15)9(14)5-7/h3-6H,2H2,1H3,(H,16,19)

InChI Key

IQRXJRNWSVIZOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br

Origin of Product

United States

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